N-Acetyl-2-O-methyl-alpha-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

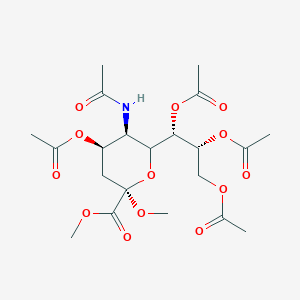

N-Acetyl-2-O-methyl-alpha-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate is a specialized biochemical reagent used primarily in glycobiology research. This compound is a derivative of neuraminic acid, a key component in the structure of sialic acids, which are essential for various biological processes, including cell signaling and molecular recognition.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2-O-methyl-alpha-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate typically involves multiple steps:

Starting Material: The process begins with neuraminic acid.

Acetylation: Neuraminic acid is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form N-acetylneuraminic acid.

Methylation: The hydroxyl group at the 2-position is methylated using methyl iodide and a base like sodium hydride.

Esterification: The carboxyl group is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid.

Acetylation of Hydroxyl Groups: The hydroxyl groups at positions 4, 7, 8, and 9 are acetylated using acetic anhydride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, often using automated systems to ensure precision and efficiency. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-2-O-methyl-alpha-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols or amines.

Substitution: Produces derivatives with various functional groups replacing the acetyl groups.

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

-

Immunology :

- This compound serves as an intermediate in the synthesis of suppressor T cell inducers, which are vital for modulating immune responses. Research has shown that derivatives of sialic acids can influence T cell activity, potentially leading to therapeutic applications in autoimmune diseases and transplant rejection scenarios .

-

Cancer Research :

- N-Acetyl-2-O-methyl-alpha-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate has been investigated for its anticancer properties. Studies indicate that sialic acid derivatives may inhibit tumor growth by interfering with cell signaling pathways involved in cancer progression. For instance, the compound's structural similarities to natural sialic acids allow it to interact with lectins on tumor cells, potentially blocking their proliferation .

-

Vaccine Development :

- The compound's ability to mimic natural sialic acids makes it a candidate for use in vaccine formulations. By incorporating this compound into vaccine structures, researchers aim to enhance immune recognition and response against pathogens that exploit sialic acid interactions for entry into host cells .

Case Studies and Research Findings

Biologische Aktivität

N-Acetyl-2-O-methyl-alpha-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate (CAS No. 73208-80-7) is a sialic acid derivative that has garnered attention for its potential biological activities, particularly in immunology and cell signaling. This article reviews the compound’s structure, synthesis, and biological functions based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C21H31NO13

- Molecular Weight : 505.47 g/mol

- CAS Number : 73208-80-7

- PubChem CID : 46780038

The compound features a complex structure with multiple acetyl groups, which are crucial for its biological activity. The structural formula can be represented as follows:

Immunological Role

This compound serves as an intermediary compound in the synthesis of suppressor T cell inducers. This suggests a role in modulating immune responses. Research indicates that compounds like this can influence T cell activation and proliferation, potentially leading to therapeutic applications in autoimmune diseases and transplant rejection management .

Antiviral Properties

Studies have highlighted the antiviral potential of sialic acid derivatives. N-Acetyl-2-O-methyl-alpha-neuraminic Acid has been shown to inhibit the binding of viruses to host cells by mimicking the sialic acid residues on cell surfaces, thereby blocking viral entry. This mechanism is particularly relevant for influenza and other enveloped viruses .

Case Study: Synthesis and Application in Immunotherapy

A study conducted by Kijima et al. (1982) demonstrated that derivatives of sialic acids could enhance the efficacy of suppressor T cells in vitro. The research involved synthesizing various sialic acid derivatives, including this compound, and evaluating their effects on T cell populations. The findings indicated a significant increase in suppressor T cell activity when treated with this compound compared to controls .

| Study Reference | Year | Key Findings |

|---|---|---|

| Kijima et al. | 1982 | Enhanced suppressor T cell activity with sialic acid derivatives |

| Knibbs et al. | 1993 | Inhibition of viral binding by sialic acid analogs |

The mechanism through which N-Acetyl-2-O-methyl-alpha-neuraminic Acid Methyl Ester exerts its biological effects involves several pathways:

- Inhibition of Viral Entry : By mimicking natural sialic acids on cell surfaces.

- Modulation of Immune Response : Enhancing or inhibiting T cell activity depending on the context.

- Potential Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant effects, which may contribute to their therapeutic potential .

Eigenschaften

IUPAC Name |

methyl (2R,4R,5R)-5-acetamido-4-acetyloxy-2-methoxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO13/c1-10(23)22-17-15(32-12(3)25)8-21(30-7,20(28)29-6)35-19(17)18(34-14(5)27)16(33-13(4)26)9-31-11(2)24/h15-19H,8-9H2,1-7H3,(H,22,23)/t15-,16-,17-,18-,19?,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVAGIAWBFWKLD-ZJHKXMDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H](C[C@@](OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.